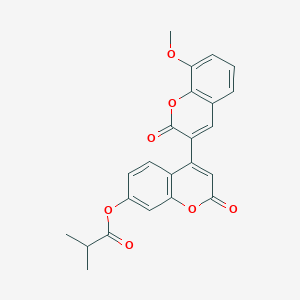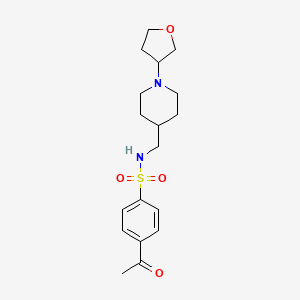![molecular formula C18H17N3O5 B2876006 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 454244-59-8](/img/structure/B2876006.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been found to exhibit various biological activities that make it an interesting subject of study.
科学的研究の応用
Chemical Synthesis and Reactions
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is involved in the synthesis of biologically interesting compounds. It acts as an intermediate in the preparation of compounds containing the benzotriazinone ring system. These intermediates are created through direct diazotization followed by addition of amino acid esters hydrochloride in a one-pot strategy (Rayes et al., 2019).
Biological Activities
- Compounds containing the benzotriazinone ring, including this compound, have been studied for their antimicrobial and antitumor activities. These compounds have shown promise in inhibiting bacterial growth and demonstrating cytotoxicity against certain cancer cell lines (El-Moneim et al., 2011).
Molecular Docking and Theoretical Studies
- Molecular docking studies involving derivatives of this compound have been conducted to understand their interaction with biological receptors. These studies provide insights into the potential therapeutic applications of these compounds, particularly in targeting specific biological pathways (Rayes et al., 2019).
Spectroscopic and Electrochemical Studies
- Spectroscopic and electrochemical studies of compounds related to this compound provide valuable information about their structural and electronic properties. These studies are essential for understanding the behavior of these compounds under different chemical and physical conditions (Dai et al., 2011).
Environmental Applications
- Research into the degradation and transformation of environmental pollutants has also utilized compounds similar to this compound. These studies contribute to our understanding of environmental remediation processes and the development of new strategies for pollutant degradation (Nadeau et al., 1994).
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Specifically, it exhibits a mixed-type inhibition mode against BuChE Furthermore, it has been found that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, which can have various downstream effects depending on the specific context within the nervous system.
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels . This can have various effects at the molecular and cellular levels, potentially altering signal transmission in the nervous system. The exact effects would depend on the specific context within the nervous system.
生化学分析
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It has exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This compound inhibits BuChE via a mixed-type inhibition mode .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can interact with the peripheral anionic site (PAS) of BuChE in addition to the catalytic anionic site (CAS) .
特性
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDJAFJMJJFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)


![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)




